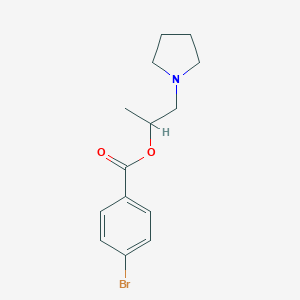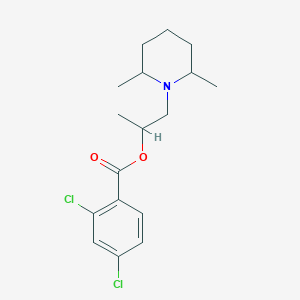
1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a reagent in organic synthesis, and its unique structure and properties make it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate is not well understood. However, it is believed that this compound acts as a nucleophile in organic reactions, allowing it to participate in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate in lab experiments is its unique structure and properties. This compound is a valuable tool for organic synthesis, and its use can lead to the development of new and innovative compounds.
However, one of the limitations of using this compound is its high cost. Additionally, its limited availability can make it challenging to obtain in large quantities.
Orientations Futures
There are several future directions for research involving 1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate. One possible area of research is the development of new and innovative organic compounds using this reagent. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate is a valuable tool for organic synthesis and has a wide range of potential applications in scientific research. Its unique structure and properties make it a valuable tool for the development of new and innovative compounds, and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate involves the reaction of morpholine and 3,5-di-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate has a wide range of applications in scientific research. One of the primary uses of this compound is as a reagent in organic synthesis. Its unique structure and properties make it a valuable tool for the synthesis of various organic compounds.
Propriétés
Formule moléculaire |
C22H35NO3 |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
1-morpholin-4-ylpropan-2-yl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C22H35NO3/c1-16(15-23-8-10-25-11-9-23)26-20(24)17-12-18(21(2,3)4)14-19(13-17)22(5,6)7/h12-14,16H,8-11,15H2,1-7H3 |
Clé InChI |
YNAIBQUOBOLUOZ-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC(CN1CCOCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)

![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)

![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)


![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)